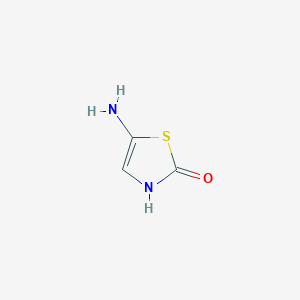

5-Amino-1,3-thiazol-2-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

5-amino-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) |

InChI Key |

WOTLFIQXWBUDMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,3 Thiazol 2 Ol and Its Advanced Analogues

Established Synthetic Routes to the 5-Amino-1,3-thiazol-2-OL Core Structure

The construction of the this compound scaffold can be achieved through several classical and modified synthetic strategies. These methods often involve the formation of the thiazole (B1198619) ring through cyclization or condensation reactions from readily available starting materials.

Cyclization Reactions Involving Thiazolone Derivatives

One common approach involves the use of thiazolone derivatives as key intermediates. For instance, 2-aminothiazol-4(5H)-one can react with various electrophiles to construct the desired thiazole framework. A key intermediate, the Boc derivative of 2-aminothiazol-4(5H)-one, allows for the introduction of halogens (Br, Cl, I) at the C(4) position under Appel-related conditions. rsc.org Subsequent acylation and a mild deprotection step can then yield the target thiazolide compounds. rsc.org

The Knoevenagel condensation of 2-thioxo-1,3-thiazolidin-4-ones with aromatic aldehydes provides a library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. nih.gov These intermediates can then be further reacted to introduce the amino group. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Thioxo-1,3-thiazolidin-4-ones | Aromatic aldehydes | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | nih.gov |

| Boc-protected 2-aminothiazol-4(5H)-one | Appel-related conditions (for halogenation) | 2-(Boc-amino)-4-halothiazoles | rsc.org |

Condensation Reactions with Thiourea (B124793) and Related Precursors

The reaction of thiourea or its derivatives with α-halocarbonyl compounds is a cornerstone of thiazole synthesis. acs.orgresearchgate.net Specifically, the condensation of thiourea with an appropriate α-halo ketone or aldehyde is a direct method to form the 2-aminothiazole (B372263) ring. nih.gov For example, reacting 2-bromoacetylpyridine hydrobromide with thiourea yields 2-amino-4-(pyrid-2-yl)thiazole. nih.gov Similarly, the reaction of propargyl bromides with thioureas, often under microwave irradiation, provides a rapid and efficient route to 2-aminothiazoles. organic-chemistry.orgorganic-chemistry.org

This method's versatility allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the thiourea and α-halocarbonyl starting materials. acs.orgnih.gov

| Thiourea Precursor | Carbonyl Compound | Conditions | Product | References |

| Thiourea | 2-Bromoacetylpyridine hydrobromide | Condensation | 2-Amino-4-(pyrid-2-yl)thiazole | nih.gov |

| Thiourea | Propargyl bromides | Microwave irradiation | Substituted 2-aminothiazoles | organic-chemistry.orgorganic-chemistry.org |

| Thiourea | Phenacyl bromide | Reflux in ethanol | Aminothiazoles | acs.org |

| Thiourea | Acetophenone (B1666503), Iodine | Heating | Aminothiazoles | acs.org |

Hantzsch Thiazole Synthesis Variations for Amino-Thiazole Formation

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely used method for preparing thiazole derivatives. nii.ac.jp The traditional Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. nii.ac.jpanalis.com.my Variations of this reaction are particularly useful for the synthesis of 5-aminothiazoles.

One such variation involves the reaction of α-chloroglycinates with thiobenzamides or thioureas, which provides access to 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild, catalyst-free conditions. researchgate.net Another approach utilizes the condensation of α-aminonitriles with dithioformic acid to produce 5-aminothiazoles. tandfonline.com The Hantzsch synthesis and its modifications remain a powerful tool for creating diverse thiazole libraries. nih.gov

| α-Halocarbonyl/Equivalent | Thioamide/Equivalent | Product | References |

| α-Halocarbonyl compounds | N-Monosubstituted thioamides | Thiazolium salts | tandfonline.com |

| α-Chloroglycinates | Thiobenzamides or thioureas | 2,4-Disubstituted-5-acylamino-1,3-thiazoles | researchgate.net |

| α-Aminonitriles | Dithioformic acid | 5-Aminothiazoles | tandfonline.com |

Specialized Methods for 5-Amino-1,2,3-Thiadiazoles (as analogous reference)

While not directly leading to this compound, the synthesis of the isomeric 5-amino-1,2,3-thiadiazoles provides insight into related heterocyclic constructions. A notable method involves the reaction of a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base, or with a salt of hydrogen sulfide. google.com This process offers an industrially advantageous route to these compounds. google.com Another strategy involves the reaction of 2-cyanothioacetamides with sulfonyl azides under basic conditions in an aprotic solvent to exclusively form 5-amino-4-cyano-1,2,3-thiadiazoles. researchgate.net

| Starting Material 1 | Starting Material 2 | Conditions | Product | References |

| Diazoacetonitrile | Hydrogen sulfide and base (or salt of hydrogen sulfide) | Solvent | 5-Amino-1,2,3-thiadiazole | google.com |

| 2-Cyanothioacetamide | Sulfonyl azides | Base, aprotic solvent | 5-Amino-4-cyano-1,2,3-thiadiazole | researchgate.net |

Targeted Synthesis of Functionalized this compound Analogues

Further functionalization of the this compound core, particularly at the amino group, is crucial for developing advanced analogues with tailored properties.

Derivatization Strategies at the Amino Group

The exocyclic amino group of 5-aminothiazoles is a key handle for derivatization. Common strategies include acylation and alkylation to introduce a wide variety of substituents.

Acylation: The amino group can be readily acylated using acid chlorides or other acylating agents. mdpi.com For instance, reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of a base like triethylamine (B128534) yields N-acylated products. mdpi.com The choice of acylating agent allows for the introduction of diverse functionalities, including those containing other heterocyclic rings. researchgate.net

Alkylation: Alkylation of the amino group provides another avenue for diversification. Regioselective alkylation can be achieved under specific reaction conditions. nih.gov For example, N-alkylation can be performed to introduce various alkyl or arylalkyl groups. nih.gov

These derivatization reactions are essential for exploring the structure-activity relationships of 5-aminothiazole-based compounds.

| Derivatization Strategy | Reagents | Resulting Functional Group | References |

| Acylation | Acid Chlorides, Triethylamine | Amide | mdpi.com |

| Acylation | Phenylacetyl chloride, Triethylamine | Phenylacetamide | acs.org |

| Alkylation | Alkylating agents, Potassium carbonate | Substituted Amine | nih.gov |

Modifications and Substitutions on the Thiazole Ring System

The functionalization of the this compound core is crucial for developing a diverse library of analogues for structure-activity relationship (SAR) studies. Various positions on the thiazole ring can be modified to tune the molecule's physicochemical and biological properties.

The amino group at the C5 position is a key handle for derivatization. For instance, it can be acylated or can react with various electrophiles. mdpi.com The C2-hydroxyl group can undergo etherification, as demonstrated by the Mitsunobu reaction to form ether linkages. vulcanchem.com This allows for the introduction of a wide range of substituents, potentially influencing the molecule's interaction with biological targets.

Substitutions at the C4 position are also common. The classic Hantzsch thiazole synthesis allows for the introduction of various substituents at this position by reacting α-halocarbonyl compounds with appropriate thiourea derivatives. ijrpr.comnii.ac.jp This method provides a versatile entry point to a wide array of 4-substituted this compound analogues.

Furthermore, the bromine atom at the 5-position of some thiazole derivatives exhibits reactivity similar to that of an aryl bromide, making it amenable to certain coupling reactions, though it can be unreactive towards others like potassium phthalimide. ias.ac.in

A summary of common modifications is presented below:

| Position | Type of Modification | Reagents/Conditions | Reference |

| C2-OH | Etherification (Mitsunobu) | DIAD, PPh₃ | vulcanchem.com |

| C4 | Hantzsch Synthesis | α-halocarbonyl compounds, thiourea derivatives | ijrpr.comnii.ac.jp |

| C5-NH₂ | Acylation, Reaction with electrophiles | Acid chlorides, etc. | mdpi.com |

Synthesis of Fused Thiazole Heterocycles

The synthesis of fused thiazole systems starting from this compound derivatives opens up new avenues for creating structurally complex and potentially more potent molecules. Cyclization reactions involving substituents on the thiazole ring can lead to the formation of bicyclic and polycyclic heterocyclic systems.

For example, pyranothiazole derivatives can be synthesized through the reaction of 2-(4-sulfamoylphenylamino)-4-oxo-4,5-dihydrothiazole with 2-(4-methoxybenzylidene)malononitrile. iaea.org This reaction leads to the formation of a fused pyran ring onto the thiazole core. Further modifications of the newly formed ring can then be carried out to generate a library of fused compounds. iaea.org

Another strategy involves the condensation of 5-(m-tolyl)-s-triazole-3-thione with chloroacetic acid and aldehydes to yield thiazolo[3,2-b]triazole derivatives. researchgate.net This approach demonstrates the versatility of using substituted thiazoles as building blocks for more complex heterocyclic systems. The synthesis of thiazolo[4,5-b]pyrano[2,3-d]pyrimidines has also been reported, highlighting the potential to create intricate, multi-ring structures. iaea.org

The following table summarizes some examples of fused thiazole heterocycles derived from 5-aminothiazole precursors:

| Fused System | Starting Materials | Key Reaction | Reference |

| Pyrano[2,3-d]thiazole | 2-(4-sulfamoylphenylamino)-4-oxo-4,5-dihydrothiazole, 2-(4-methoxybenzylidene)malononitrile | Cyclization | iaea.org |

| Thiazolo[3,2-b]triazole | 5-(m-tolyl)-s-triazole-3-thione, chloroacetic acid, aldehydes | Condensation/Cyclization | researchgate.net |

| Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine | Modified pyrano[2,3-d]thiazole derivatives | Further cyclization | iaea.org |

Methodological Advancements in Synthetic Protocols

The drive for more efficient, environmentally friendly, and high-yielding synthetic methods has led to the adoption of advanced techniques in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.org The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave irradiation. For example, the reaction of acetophenone and thiourea in the presence of iodine can be carried out under solvent-free microwave conditions. medmedchem.com

Microwave irradiation has also been employed for the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, which are precursors to 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones. nih.gov This method avoids the need for harsh reaction conditions and long reaction times associated with older protocols. nih.gov The use of microwave reactors allows for precise control over reaction parameters such as temperature and power, leading to optimized and reproducible results. nih.gov

| Reaction | Conditions | Advantages | Reference |

| Synthesis of 2-aminothiazole derivatives | Acetophenone, thiourea, iodine, solvent-free, microwave | Faster, environmentally friendly, high yield | medmedchem.com |

| Synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones | Aryl aldehydes, 2-thioxo-1,3-thiazolidin-4-ones, microwave | Shorter reaction times, avoids harsh conditions | nih.gov |

| Synthesis of 1,2,4-triazole (B32235) derivatives | Microwave-assisted cyclization | Rapid, high yield | rsc.org |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the need for isolating intermediates. iaea.orgresearchgate.netnih.govnih.gov

A notable example is the catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. nih.gov This reaction proceeds smoothly by reacting 2-aminothiazole, a barbituric acid derivative, and an aromatic aldehyde in aqueous ethanol. nih.gov

Another efficient one-pot protocol has been developed for the synthesis of thiazolo[3,2-b]-s-triazoles by reacting 5-methyl-1H-s-triazole-3-thiol with ketones in refluxing acetic acid. researchgate.net Similarly, a three-component reaction involving an aldehyde, rhodanine, and an amine under microwave irradiation provides a fast and straightforward route to 2-amino-5-alkylidene-thiazol-4-ones.

| Product | Reactants | Approach | Reference |

| 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives | 2-aminothiazole, barbituric acid derivative, aromatic aldehyde | Catalyst-free multicomponent reaction | nih.gov |

| Thiazolo[3,2-b]-s-triazoles | 5-methyl-1H-s-triazole-3-thiol, ketones | One-pot protocol | researchgate.net |

| 2-amino-5-alkylidene-thiazol-4-ones | Aldehyde, rhodanine, amine | Three-component microwave-assisted reaction | researchgate.net |

Optimization of Reaction Parameters and Yields

Systematic optimization of reaction parameters is critical for maximizing the yield and purity of the desired products. This involves a careful study of factors such as solvent, catalyst, temperature, and reaction time.

In the synthesis of 2-aminothiazole derivatives, for example, the choice of solvent was found to be crucial, with refluxing ethyl acetate (B1210297) providing the highest yield in a one-pot procedure. clockss.org The base used in the reaction also significantly influenced the outcome. clockss.org

For the synthesis of 5-aminothiazole derivatives, early work focused on converting thiazole-5-carboxylic esters into the corresponding amines. ias.ac.in The reduction of nitrothiazole derivatives has also been explored, with the choice of reducing agent being a key parameter. ias.ac.in Optimization studies have shown that for certain reactions, specific conditions like a molar ratio of reactants and a defined temperature range are optimal for achieving high yields. researchgate.net

The following table highlights key parameters that have been optimized in various synthetic routes:

| Reaction | Optimized Parameter | Effect on Yield/Purity | Reference |

| One-pot synthesis of 4-phenylthiazol-2-amine | Solvent (refluxing EtOAc) | Highest yield (87%) | clockss.org |

| Synthesis of 5-aminothiazole derivatives | Choice of reducing agent for nitrothiazoles | Smooth reduction to the amino group | ias.ac.in |

| Synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid | Molar ratio of reactants, temperature | Optimal yield within a specific range | researchgate.net |

| Synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones | Solvent (anhydrous isopropyl alcohol) | Best results under reflux conditions | mdpi.com |

Chemical Reactivity and Transformational Pathways of 5 Amino 1,3 Thiazol 2 Ol

Electrophilic and Nucleophilic Substitution Reactions

The thiazole (B1198619) ring and its substituents are amenable to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization.

Reactions at the Amino Moiety (e.g., Acylation, Sulfonylation, Schiff Base Formation)

The exocyclic amino group at the C5-position is a primary site for electrophilic attack. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, and condensation reactions to form Schiff bases.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides. For instance, acylation of similar 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium leads to the formation of an amide intermediate which can subsequently cyclize. scirp.org

Schiff Base Formation: Condensation with aldehydes and ketones yields the corresponding imines or Schiff bases. Under certain conditions, these intermediates can be key in the synthesis of fused heterocyclic systems. For example, the reaction of 4-amino-3-methyl-s-triazole-5-thiol with aromatic aldehydes produces uncyclized Schiff's bases. researchgate.net

Table 1: Representative Reactions at the Amino Moiety

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Chloroacetyl chloride | N-acylated aminothiazole | scirp.org |

| Schiff Base Formation | Aromatic Aldehydes | Imine (Schiff Base) | researchgate.net |

Nucleophilic Displacement Reactions on the Thiazole Ring

The thiazole ring itself can participate in nucleophilic substitution reactions, although this is less common than reactions at the substituents. The reactivity is often dependent on the presence of activating groups and the specific reaction conditions. Intramolecular nucleophilic substitution is a key step in the formation of certain aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. tandfonline.com In some cases, a leaving group on the thiazole ring can be displaced by a nucleophile. For instance, nucleophilic aromatic substitution has been demonstrated on related heterocyclic systems, such as the reaction of a chlorine-substituted quinazoline (B50416) with a mercapto-thiadiazole derivative. nih.gov

Exploration of Tautomeric Forms and Their Chemical Implications

5-Amino-1,3-thiazol-2-OL can exist in several tautomeric forms, primarily the aminothiazol-ol form and the iminothiazolidin-one form. The equilibrium between these tautomers is influenced by the solvent and pH. The IUPAC name for a related compound is often given as 5-(2-aminoethyl)-3H-1,3-thiazol-2-one, which highlights the prevalence of the keto (one) form. This tautomerism has significant implications for the compound's reactivity. For example, related 5-amino-3-(het)aryl-1,2,4-triazoles exist in an equilibrium between the 5-amino and 3-amino tautomeric forms, with the 5-amino form being predominant in DMSO solution. sciforum.net The specific tautomer present can dictate the site of alkylation or acylation.

Oxidation and Reduction Chemistry of the Thiazole System

The sulfur atom in the thiazole ring is susceptible to oxidation. vulcanchem.comrsc.org Reaction with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can yield the corresponding sulfoxides or, under harsher conditions, sulfones. These transformations can alter the electronic properties and biological activity of the molecule.

Reduction of the thiazole ring is also possible, potentially leading to dihydrothiazole derivatives, although this generally requires strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Table 2: Oxidation and Reduction of the Thiazole Ring

| Reaction Type | Reagent Example | Product Type | Reference |

| Oxidation | Hydrogen Peroxide | Thiazole sulfoxide/sulfone | |

| Reduction | Sodium Borohydride | Dihydrothiazole derivative | smolecule.com |

Cyclization and Annulation Reactions Utilizing this compound as a Core Building Block

This compound is a valuable synthon for constructing fused heterocyclic systems. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and reactive sites on the ring, allows it to participate in a variety of cyclization and annulation reactions. Aminoazoles are widely used in diversity-oriented synthesis to create complex molecular scaffolds. nih.gov For example, 3-amino-1,2,4-triazole can react with ketones to form fused thiazolo[3,2-b] vulcanchem.comsmolecule.comresearchgate.nettriazoles. researchgate.net Similarly, acylation of 5-amino-3-substituted-1H-pyrazoles followed by cyclization can yield imidazo[1,2-b]pyrazo-2-ol derivatives. scirp.org These reactions often proceed through the formation of an intermediate, such as a Schiff base, which then undergoes intramolecular cyclization to afford the final fused product.

Transition Metal-Catalyzed Transformations and Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not abundant, the structural motifs present suggest its potential as a substrate in various coupling reactions. Heterocyclic compounds are frequently functionalized using palladium, copper, or rhodium catalysts. liv.ac.ukacs.org For instance, Sonogashira coupling reactions have been successfully applied to functionalize bromo-substituted imidazo[1,2-a]pyridines. beilstein-journals.org The presence of a halogen atom on the thiazole ring of an appropriately derivatized this compound would likely enable its participation in similar palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl substituents.

Computational Chemistry and Theoretical Investigations of 5 Amino 1,3 Thiazol 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure of molecules. wikipedia.org DFT allows for the determination of a molecule's ground-state electronic properties by using functionals of the spatially dependent electron density. wikipedia.org This method is widely applied to heterocyclic compounds to predict their geometry, stability, and reactivity.

For the aminothiazole scaffold, DFT calculations are used to optimize the molecular geometry and analyze the electronic properties. acs.orgmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are critical for understanding chemical reactivity, as they represent the ability to donate and accept electrons, respectively. mdpi.com For instance, in studies of thiazole (B1198619) azo dyes, the HOMO orbitals were found to be spread over the donor moiety and the thiazole ring, while the LUMO's nature was dictated by the acceptor groups. mdpi.com

Furthermore, global reactivity descriptors such as chemical hardness (η) and global electrophilicity index (ω) can be calculated to designate the bioactive nature of the compounds. acs.orgresearchgate.net DFT is also employed to predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to confirm the molecular structure. nih.govacs.org

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Higher values suggest greater stability acs.org |

| Softness (σ) | Reciprocal of chemical hardness | Indicates higher reactivity |

| Electrophilicity Index (ω) | Propensity to accept electrons | Measures stabilization in energy after accepting electrons |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. ufv.br It is extensively used in drug discovery to simulate the interaction between a small molecule ligand and a protein's binding site. For derivatives of the aminothiazole and thiadiazole families, molecular docking has been instrumental in elucidating potential mechanisms of action.

Studies have shown that aminothiazole derivatives can be docked into the active sites of various enzymes to predict their binding affinity and interaction patterns. For example, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were docked into the active site of Jack bean urease, with results indicating that the compounds could interact favorably with the enzyme's active site, consistent with experimental inhibition data. bohrium.com Similarly, docking studies of 2-amino thiazole derivatives against Aurora kinase helped identify key hydrophobic and hydrophilic interactions within the active site. researchgate.net These simulations can reveal crucial binding features, such as hydrogen bonds and interactions with key amino acid residues or metal cofactors, which are essential for biological activity. bohrium.comresearchgate.net

| Protein Target | Key Findings | Software Used | Reference |

|---|---|---|---|

| Urease | Interaction with active site nickel ions; hydrogen bonding. | AutoDock4 | bohrium.com |

| Aurora Kinase | Identification of hydrophobic and hydrophilic interactions. | AutoDock v4 | researchgate.net |

| Nampt | Fitting of ligands against the enzyme to predict binding. | Glide (Schrödinger Suite) | cdnsciencepub.com |

| H+/K+-ATPase | Good correlation between docking scores and inhibitory activity. | Not Specified | ufv.br |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. frontiersin.org In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to explore the conformational landscape of the protein and the ligand. nih.gov

For complexes involving thiazole derivatives, MD simulations of up to 100 nanoseconds have been performed to investigate the stability of the docked pose. researchgate.net Analyses of the simulation trajectory, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time, can confirm whether the ligand remains stably bound within the target's active site. researchgate.net These simulations are crucial for validating docking results and providing a more dynamic picture of the ligand-receptor interaction, which is essential for understanding the molecule's biological function. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various in silico models and web-based tools, such as SwissADME, are used to calculate physicochemical properties and predict ADME parameters. bohrium.comacs.org

For aminothiazole and related heterocyclic derivatives, these tools are frequently used to evaluate their drug-likeness. bohrium.comresearchgate.net Predictions often include parameters related to Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors), as well as solubility, and gastrointestinal absorption. Studies on novel thiadiazole derivatives showed that most compounds passed Lipinski's rule criteria and exhibited acceptable ADME properties, indicating potential as drug candidates. bohrium.com These computational predictions help to prioritize compounds for synthesis and further experimental testing by filtering out those with likely poor pharmacokinetic profiles.

| Property | Description | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and absorption (Lipinski's Rule: <500 Da). |

| LogP (Octanol/Water Partition) | Measure of lipophilicity. | Impacts absorption and distribution (Lipinski's Rule: <5). |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Influences solubility and binding (Lipinski's Rule: <5). |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Influences solubility and binding (Lipinski's Rule: <10). |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Predicts cell permeability and oral bioavailability. |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | Crucial for orally administered drugs. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design and optimization of more potent molecules. nih.gov

QSAR studies have been successfully applied to various series of aminothiazole and thiadiazole derivatives to model their anticancer, antifungal, and enzyme inhibitory activities. researchgate.netnih.govresearchgate.net These models are built by calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods like Multiple Linear Regression (MLR) to correlate a subset of these descriptors with the observed biological activity. ufv.brresearchgate.net A well-validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby accelerating the lead optimization process. nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry, often using DFT, can be employed to study the mechanisms of chemical reactions. nih.gov This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to understand the feasibility and regioselectivity of a particular synthetic pathway.

For heterocyclic systems like thiazoles, theoretical studies can elucidate the formation mechanisms. For example, investigations into the synthesis of certain thiazolo[3,2-b] bohrium.comnih.govresearchgate.nettriazoles and pyrimido[4,5-d]pyrimidin-4(3H)-ones have utilized atomic charge calculations and other theoretical methods to determine the regioselectivity of the reactions. researchgate.net Such studies are valuable for optimizing reaction conditions and predicting the products of complex multi-component reactions, providing a rational basis for synthetic strategies. nih.govd-nb.info

Biological Activity Investigations of 5 Amino 1,3 Thiazol 2 Ol and Its Structural Analogues

In Vitro Enzyme Inhibition Studies

The therapeutic potential of 5-Amino-1,3-thiazol-2-OL and its derivatives has been a subject of considerable scientific scrutiny, with a particular focus on their ability to modulate the activity of various enzymes implicated in a range of diseases. These investigations have unveiled a broad spectrum of inhibitory actions against several classes of enzymes, including kinases, hydrolases, and cyclooxygenases, as well as enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis.

Inhibition of Kinase Enzymes (e.g., DYRK1A, CK1, CDK5-p25, GSK-3α/β)

Thiazole (B1198619) and its analogues have emerged as a significant scaffold in the design of protein kinase inhibitors. Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net

Research into a series of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones identified potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Specifically, compounds (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo nih.govubbcluj.rodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one were highlighted as new nanomolar inhibitors of DYRK1A, with IC50 values of 0.028 µM and 0.033 µM, respectively. nih.gov The study also evaluated their activity against Casein Kinase 1 (CK1), Cyclin-dependent kinase 5 (CDK5/p25), and Glycogen synthase kinase 3 α/β (GSK-3α/β). nih.gov

Further investigations into thiazolo[5,4-f]quinazolines demonstrated their potential as DYRK1A inhibitors. researchgate.net Certain derivatives within this class exhibited IC50 values in the double-digit nanomolar range, underscoring the promise of the thiazole core in developing selective kinase inhibitors. researchgate.net Some marine alkaloid lucettamine B analogues, which feature a related heterocyclic system, have shown moderate to strong inhibitory activity against GSK-3α/β, with one intermediate compound displaying an IC50 of 0.86 µM. rsc.org

Table 1: Kinase Inhibition by this compound Analogues

| Compound/Analogue Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | DYRK1A | 0.028 | nih.gov |

| (5Z)-5-benzo nih.govubbcluj.rodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | DYRK1A | 0.033 | nih.gov |

| Thiazolo[5,4-f]quinazolines (selected derivatives) | DYRK1A | 0.040 - 0.050 | researchgate.net |

| Lucettamine B analogue (intermediate) | GSK-3α/β | 0.86 | rsc.org |

Inhibition of Hydrolase Enzymes (e.g., Urease, AChE, BChE, Lipase (B570770), Tyrosinase)

The inhibitory effects of this compound derivatives extend to hydrolase enzymes, which are involved in various metabolic and pathological processes.

Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, making it a valuable target for therapeutic intervention. researchgate.net Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been designed and synthesized, demonstrating significant urease inhibitory activity. researchgate.net Molecular docking studies suggest that these compounds can interact with the nickel ions in the active site of the urease enzyme, a mechanism crucial for their inhibitory function. researchgate.net The structure-activity relationship studies of quinazolinone derivatives containing a triazole ring also highlighted their potent urease inhibition, with some compounds showing IC50 values as low as 1.88 µg/mL. researchgate.net

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. While specific data for this compound is limited, the broader class of thiazole derivatives has been investigated for this activity.

Lipase and Tyrosinase Inhibition: Research has also explored the potential of thiazole-related structures to inhibit other hydrolases like lipase and tyrosinase. science.gov Thiourea-containing drugs, which share a structural motif with some thiazole derivatives, have been identified as potential tyrosinase inhibitors. science.gov For instance, ambazone (B518326) and thioacetazone showed significant inhibition of mushroom tyrosinase with IC50 values of 15 µM and 14 µM, respectively. science.gov

Inhibition of Cyclooxygenase Enzymes (COX-1/COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Thiazole derivatives have been investigated for their ability to selectively inhibit these enzymes.

One study on a series of thiadiazole-benzothiazole hybrids identified 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628) as a potent and selective COX-1 inhibitor, showing 51.36 ± 3.32% inhibition at 100 µM, compared to its weaker effect on COX-2 (11.05 ± 1.69% at 100 µM). dergipark.org.tr Molecular docking studies suggested that this selectivity is due to hydrogen bond interactions with key residues in the COX-1 active site. dergipark.org.tr Another study highlighted that certain aminothiazoles can act as novel inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme downstream of COX-2, thereby reducing the production of the pro-inflammatory mediator PGE2. nih.gov

Table 2: COX Inhibition by this compound Analogues

| Compound/Analogue | Target Enzyme | % Inhibition (Concentration) | Reference |

|---|---|---|---|

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-1 | 51.36 ± 3.32% (100 µM) | dergipark.org.tr |

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-2 | 11.05 ± 1.69% (100 µM) | dergipark.org.tr |

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., DprE1)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic targets. mdpi.com Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) is a crucial enzyme for the biosynthesis of the mycobacterial cell wall and has emerged as a prime target for novel anti-tuberculosis drugs. mdpi.comnih.gov

Several studies have focused on identifying inhibitors of DprE1. mdpi.comnih.govnih.govmdpi.com While direct inhibition by this compound is not explicitly detailed, related heterocyclic structures have shown promise. For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antitubercular activity, with computational studies suggesting potential interaction with DprE1. nih.gov The anti-parasitic drug selamectin, an avermectin, was also identified as a novel inhibitor of M. tuberculosis DprE1, with an IC50 of approximately 2.6 µM. mdpi.com These findings highlight the potential for discovering DprE1 inhibitors within diverse chemical scaffolds, including those related to the thiazole nucleus.

Mechanistic Elucidation of Enzyme Inhibition

The mechanism of enzyme inhibition by this compound analogues often involves specific interactions with the enzyme's active site. For kinase inhibitors, the thiazole ring can act as a scaffold, presenting substituents that form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket. researchgate.net

In the case of urease inhibition, the mechanism is thought to involve the chelation of nickel ions essential for the enzyme's catalytic activity. researchgate.net The amino group and the thiazole ring can coordinate with the metal ions, disrupting the enzyme's function. researchgate.net For COX inhibitors, the selectivity between COX-1 and COX-2 can be attributed to subtle differences in the active site architecture, allowing for the design of compounds that preferentially bind to one isoform over the other. dergipark.org.tr Molecular docking simulations have been instrumental in visualizing these binding modes and guiding the design of more potent and selective inhibitors. researchgate.netdergipark.org.tr

Antimicrobial Activity Research (Bactericidal and Antifungal Potentials)

The thiazole moiety is a well-established pharmacophore in antimicrobial agents. ubbcluj.roresearchgate.net Derivatives of this compound have been extensively studied for their bactericidal and antifungal properties against a wide range of pathogenic microorganisms.

A study on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) demonstrated moderate to good antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes. ubbcluj.ro These compounds also exhibited good to very good antifungal activity against Candida albicans. ubbcluj.ro Another study on novel thiazole derivatives bearing a β-amino acid moiety showed potent bactericidal activity against Gram-positive pathogens, with significant activity against resistant S. aureus strains (MIC 1–2 µg/mL). nih.gov These compounds also displayed antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov

Furthermore, 1,3,4-thiadiazole-based Schiff bases have shown excellent inhibitory activity against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis, with some derivatives exhibiting MIC values of 8 µg/mL. researchgate.net The antimicrobial activity is often influenced by the nature of the substituents on the thiazole or thiadiazole ring. ubbcluj.roresearchgate.net For example, the presence of electron-withdrawing groups like fluorine and nitro has been shown to enhance antimicrobial and antitubercular activity. researchgate.net

Table 3: Antimicrobial Activity of this compound Analogues

| Compound Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol | Gram-positive bacteria, Candida albicans | Moderate to very good activity | ubbcluj.ro |

| Thiazole derivatives with β-amino acid | S. aureus (resistant strains) | 1–2 µg/mL | nih.gov |

| Thiazole derivatives with β-amino acid | Aspergillus fumigatus (azole-resistant) | Active | nih.gov |

| Thiazole derivatives with β-amino acid | Candida auris (multidrug-resistant) | Active | nih.gov |

| 1,3,4-Thiadiazole-based Schiff bases | S. aureus, A. niger, C. tropicalis | 8 µg/mL | researchgate.net |

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the thiazole scaffold have demonstrated a broad range of activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Studies have shown that specific structural modifications can lead to potent bactericidal effects. For instance, a series of novel thiazole derivatives bearing β-amino acid and aromatic moieties showed selective and potent activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) ranging from 1–64 µg/mL. nih.gov Notably, compounds designated as 2a–c in one study were particularly effective against S. aureus, with MIC values of 1–2 µg/mL. nih.gov

Other research has highlighted thiazole derivatives that are more effective than standard antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com The antimicrobial efficacy of these compounds is often attributed to the presence of specific functional groups; for example, a 3-carbamoyl-4-hydroxy-phenyl group was associated with an MIC of 31.25 µg/mL against Gram-positive bacteria. mdpi.com Similarly, the introduction of a nitro group, as in 6-nitrobenzo[d]thiazol-2-ol , resulted in significant zones of inhibition (10-25 mm) against various species of Shigella. semanticscholar.org Tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have also shown good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, and K. pneumoniae, with MICs ranging from 8 to 31.25 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Analogues

| Compound/Derivative | Bacterial Strain(s) | Type | Observed Activity (MIC/Zone of Inhibition) | Source |

|---|---|---|---|---|

| Thiazole derivatives 2a–c | S. aureus | Gram-Positive | 1–2 µg/mL | nih.gov |

| General Thiazole derivatives | Gram-Positive Pathogens | Gram-Positive | 1–64 µg/mL | nih.gov |

| 6-nitrobenzo[d]thiazol-2-ol | Shigella spp. | Gram-Negative | 10–25 mm zone of inhibition | semanticscholar.org |

| Thiazole derivative 38 | Gram-Positive Bacteria | Gram-Positive | 31.25 µg/mL | mdpi.com |

| Tris-1,3,4-thiadiazole derivative 26 | S. pneumoniae, B. subtilis, S. aureus | Gram-Positive | 8–31.25 µg/mL | nih.gov |

| Tris-1,3,4-thiadiazole derivative 26 | P. aeruginosa, E. coli, K. pneumoniae | Gram-Negative | 8–31.25 µg/mL | nih.gov |

Antifungal Activity Against Clinically Relevant Fungi

The antifungal potential of thiazole derivatives has been actively investigated, with many compounds showing significant activity against clinically important fungi, including drug-resistant strains. mdpi.comnih.gov For example, certain thiazole analogues have demonstrated antifungal properties superior to reference drugs such as bifonazole (B1667052) and ketoconazole. mdpi.com

In one study, compounds 2a–c were active against azole-resistant Aspergillus fumigatus. nih.gov Furthermore, derivatives 2b and 5a from the same study showed activity against multidrug-resistant yeasts, including the high-priority pathogen Candida auris. nih.gov Another study found that hydroxyl derivatives 36a-b exhibited good to moderate inhibitory activity against P. aeruginosa, S. aureus, and E. coli. nih.gov The complexation of thiazole derivatives with metal ions can also enhance their biological properties; Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity against two Aspergillus species and Candida albicans when compared to the ligand alone. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Analogues

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Source |

|---|---|---|---|

| Thiazole derivatives 2a–c | Azole-resistant Aspergillus fumigatus | Active | nih.gov |

| Thiazole derivatives 2b and 5a | Multidrug-resistant yeasts (inc. Candida auris) | Active | nih.gov |

| Thiazole-quinolinium derivative 46 | Various fungi | MIC: 7.8 to 5.8 µg/mL | mdpi.com |

| Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus spp., C. albicans | Increased activity over ligand | nih.gov |

Investigation of Activity Against Multidrug-Resistant Pathogens

A critical area of research is the efficacy of new chemical entities against multidrug-resistant (MDR) organisms. Thiazole derivatives have emerged as a promising scaffold for developing agents that target these challenging pathogens. nih.gov Studies have demonstrated that specific thiazole analogues are potent against MDR bacteria and fungi. mdpi.comnih.gov

For instance, compounds 2a–c showed profound bactericidal activity against S. aureus strains with genetically defined resistance mechanisms. nih.gov Similarly, derivatives 2b and 5a were active against MDR yeasts like Candida auris. nih.gov Another investigation found that thiazole-quinolinium derivatives 47a and 47b were among the most potent bacteriostatic agents against multi-drug resistant bacteria. mdpi.com Preliminary tests of other fluorenyl-hydrazonothiazole derivatives showed antibacterial activity against MDR Gram-positive bacteria S. aureus and E. faecalis. mdpi.com

Anticancer and Antiproliferative Activity Studies (In Vitro Cell Line Assays)

The thiazole moiety is a key component in several anticancer agents, and numerous novel derivatives are being evaluated for their potential as cancer therapeutics. researchgate.netnih.govtandfonline.com

Evaluation Across Diverse Human Cancer Cell Lines

In vitro assays have demonstrated the cytotoxic and antiproliferative effects of thiazole derivatives across a wide array of human cancer cell lines. mdpi.comtandfonline.com For example, newly synthesized thiazole and thiadiazole derivatives showed significant anticancer activity against HeLa (cervical cancer), MCF-7 (breast carcinoma), and HT-29 (colorectal cancer) cell lines. tandfonline.com Another study reported that a thiazole derivative, 10c , exhibited potent cytotoxic capability against tested cell lines with a higher selectivity index than the standard drug cisplatin. mdpi.com

A series of 2-amino-thiazole derivatives were screened against the Leukemia HL-60 cell line, with compound 4b emerging as a highly promising candidate with an IC50 value of 1.3±0.29μM. researchgate.netbibliotekanauki.pl Other research has documented the activity of 2-aminothiazole (B372263) analogues against glioblastoma (U251) and melanoma (WM793) cells. nih.gov The lead compound 12 from one series was highly active against melanoma, pancreatic cancer, and chronic myeloid leukemia cells, with no toxicity observed against normal cells. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Thiazole Analogues

| Compound/Derivative | Cancer Cell Line | Cancer Type | Observed Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 4b | HL-60 | Leukemia | 1.3±0.29 µM | researchgate.netbibliotekanauki.pl |

| Compound 20 | H1299 | Lung | 4.89 µM | nih.gov |

| Compound 20 | SHG-44 | Glioma | 4.03 µM | nih.gov |

| Compound 21 | K563 | Leukemia | 16.3 µM | nih.gov |

| Les-3833 | WM793 | Melanoma | 0.22 µg/mL | researchgate.net |

| Les-3833 | SK-Mel-28 | Melanoma | 0.3 µg/mL | researchgate.net |

Exploration of Cellular Mechanisms of Action (e.g., Apoptosis Induction)

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. A primary mechanism identified for many thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. tandfonline.comresearchgate.net

Other Significant Biological Activities Explored (e.g., Anticonvulsant Activity, Anti-inflammatory Potential)

Beyond antimicrobial and anticancer effects, the thiazole scaffold has been investigated for other therapeutic applications, including anticonvulsant and anti-inflammatory activities. nih.govnih.govnih.gov

Derivatives of benzo[d]thiazol-2(3H)-one have been assessed for their anticonvulsant properties in maximal electroshock (MES) seizure tests. nih.gov Compounds 3n and 3q showed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg/kg, respectively, which were comparable to the established drugs phenobarbital (B1680315) and valproate. nih.gov Other studies on 5-ene-4-thiazolidinones have also screened for anticonvulsant activity using a pentylenetetrazole (PTZ)-induced seizure model, identifying several active derivatives. researchgate.net

In the realm of anti-inflammatory research, thiazole derivatives have shown potential by targeting key enzymes and signaling pathways. nih.gov Some analogues exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov

Table 4: Summary of Other Biological Activities of Thiazole Analogues

| Compound/Derivative | Activity Type | Key Finding | Source |

|---|---|---|---|

| Benzo[d]thiazol-2(3H)-one derivative 3n | Anticonvulsant | ED50 value of 46.1 mg/kg in MES test | nih.gov |

| Benzo[d]thiazol-2(3H)-one derivative 3q | Anticonvulsant | ED50 value of 64.3 mg/kg in MES test | nih.gov |

| 5-ene-4-thiazolidinones | Anticonvulsant | Active in PTZ-induced seizure model | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Anti-inflammatory | Inhibited release of NO, IL-6, and TNF-α | nih.gov |

| 2-amino-thiazole analogs | Anti-inflammatory | Inhibition of COX enzymes |

In-Depth Analysis of this compound and its Analogues Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed biological investigation of the chemical compound this compound and its structural analogues. Despite the broad interest in thiazole-containing molecules for drug discovery, specific research detailing the structure-activity relationships (SAR), key pharmacophores, and the influence of substituent properties for this particular scaffold is not presently available in published studies.

While extensive research exists for other isomers, such as the well-studied 2-aminothiazole derivatives, this information is not directly translatable to the 5-amino-2-hydroxy/oxo thiazole core structure. The unique positioning of the amino and hydroxyl (or its tautomeric oxo form) groups dictates a distinct electronic and steric profile, meaning its interactions with biological targets would be fundamentally different from its other isomers.

Efforts to locate studies that systematically modify the this compound backbone and correlate these changes with biological efficacy have been unsuccessful. Consequently, a detailed discussion on the following critical aspects of its medicinal chemistry cannot be constructed based on current evidence:

Strategic Applications of 5 Amino 1,3 Thiazol 2 Ol As a Core Scaffold in Organic Synthesis and Medicinal Chemistry Research

Versatility as a Synthon in the Construction of Diverse Heterocyclic Systems

The utility of 5-Amino-1,3-thiazol-2-OL and its tautomeric forms as a synthon stems from the distinct reactivity of its functional groups, which allows for the construction of a wide array of more complex heterocyclic systems. researchgate.netipb.ptacgpubs.org The 2-aminothiazole (B372263) moiety is a cornerstone for the synthesis of many compounds, serving as a precursor for fused or linked ring systems. nih.govresearchgate.net

The primary amino group is a key handle for derivatization. It can undergo acylation with acid chlorides to form amide derivatives or react with isothiocyanates to produce thiazolyl-thiourea compounds. mdpi.commdpi.com Furthermore, the amino group can be diazotized to form a diazonium salt, which is a versatile intermediate. These salts can then be coupled with electron-rich species like naphthalen-2-ol to create complex azo dyes, demonstrating a pathway to highly conjugated systems. journalijar.comresearchgate.net

The keto-tautomer, 2-amino-thiazol-4(5H)-one, possesses an active methylene (B1212753) group at the C5 position, which is reactive toward electrophiles. This position can undergo condensation reactions with various aldehydes and ketones. For example, it can be used to synthesize Schiff bases, which are themselves important intermediates for building larger molecular frameworks. nih.gov The reactivity of this methylene group is also exploited in reactions like the Knoevenagel condensation.

This scaffold is frequently employed in multicomponent reactions and cyclization strategies to build bicyclic and polycyclic systems. For instance, α-haloketones can react with thiourea (B124793) in the classic Hantzsch synthesis to form the aminothiazole ring itself, which can then be further elaborated. nih.gov Derivatives such as 3-bromoacetylcoumarin can react with thiourea to yield 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one, effectively fusing the thiazole (B1198619) and coumarin (B35378) ring systems. acgpubs.org Similarly, reactions with precursors like 5-chloroacetyloxindole (B152591) produce 5-(2-aminothiazol-4-yl)indolin-2-one, linking the thiazole to an indole (B1671886) scaffold. chemicalbook.com These examples highlight the role of the aminothiazole core as a reliable synthon for accessing a rich diversity of heterocyclic structures.

Rational Design and Development of Novel Chemical Entities (NCEs) for Biological Targets

The 2-aminothiazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.netnih.govscholarsresearchlibrary.com This has led to its extensive use in the rational design of Novel Chemical Entities (NCEs) targeting various enzymes and receptors implicated in human diseases. nih.gov

One of the most prominent applications is in the development of kinase inhibitors for cancer therapy. nih.gov The FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor for treating chronic myelogenous leukemia, features a 2-aminothiazole core. nih.govnih.gov Researchers have built upon this success by designing series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, leading to compounds with high antiproliferative potency against human K563 leukemia cells. nih.gov The 2-aminothiazole scaffold has also been explored for designing inhibitors of Aurora kinases, which are key targets in oncology. iist.ac.in

Beyond cancer, the scaffold has been instrumental in designing agents for other conditions. Derivatives have been synthesized and evaluated as phosphodiesterase type 5 (PDE5) inhibitors for erectile dysfunction and as cyclooxygenase (COX-1/COX-2) inhibitors for inflammation. rsc.org Certain synthesized thiazole derivatives showed a complete inhibitory effect on PDE5 without the common side effect of hypotension. rsc.org In the field of infectious diseases, aminothiazole-based compounds have been developed as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a critical virulence factor in Mycobacterium tuberculosis, making them promising leads for new anti-TB drugs. nih.gov The broad utility is further evidenced by derivatives showing antimicrobial, antifungal, anti-HIV, and antioxidant activities. mdpi.comnih.govscholarsresearchlibrary.com

The table below summarizes selected examples of NCEs derived from the 2-aminothiazole scaffold and their targeted biological activities.

| Derivative Class | Biological Target | Key Research Findings | Citations |

| N-(2-chloro-6-methylphenyl)-2-(acetamido)thiazole-5-carboxamides | K563 Leukemia Cells | A derivative (6d) exhibited high antiproliferative potency comparable to the approved drug Dasatinib. | nih.gov |

| 2-Aminothiazole-based bicyclic salicylic (B10762653) acids | Mycobacterium PTPB (mPTPB) | An inhibitor with an IC₅₀ of 2 µM and >20-fold specificity over human PTPs was developed, serving as a strong lead for anti-tuberculosis drugs. | nih.gov |

| Pyrazolopyrimidine-thiazole hybrids | PDE5, COX-1/COX-2 | Compounds 23a and 23c showed 100% inhibition of PDE5 at 10 µM. Other derivatives acted as PDE5 enhancers or selective COX-2 inhibitors. | rsc.org |

| 4-benzylidenehydrazinothiazoles | Aurora Kinases | Virtual screening of a large library identified potential Aurora kinase inhibitors for anticancer applications. | iist.ac.in |

| 2-Amino-5-methylthiazol-oxadiazole Schiff bases | Free Radicals (DPPH, Hydroxyl, etc.) | Compounds with electron-donating substituents showed significant antioxidant and radical scavenging activity. | nih.gov |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus, S. epidermidis | Halogenated derivatives displayed potent antibacterial efficacy with MIC values as low as 4 µg/mL. | mdpi.com |

Contribution to Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern chemistry that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The this compound scaffold is exceptionally well-suited for DOS strategies due to its multiple, orthogonally reactive functional groups, which allow for the introduction of chemical diversity in several vectors from a common core. chemrxiv.orgresearchgate.net

A clear example of its use in DOS involves the synthesis of a library of bicyclic salicylic acids designed as mPTPB inhibitors. nih.gov In this approach, a 2-aminothiazole precursor was reacted with a diverse set of aryl isothiocyanates to generate a focused library of aminothiazole-salicylic acids, demonstrating how different substituents can be easily introduced to explore the structure-activity relationship (SAR). nih.gov

More advanced strategies, such as Diversity Oriented Clicking (DOC), have also utilized this scaffold. Researchers have developed methods to synthesize sulfonyl fluoride-functionalized 2-aminothiazoles, which can be further diversified using late-stage SuFEx (Sulfur-Fluoride Exchange) click chemistry. chemrxiv.orgresearchgate.net This "click chemistry" approach allows for the rapid and efficient creation of molecular connections, enabling the construction of complex molecular frameworks from the simple aminothiazole core. This highlights the scaffold's potential in modern drug discovery by facilitating the rapid generation of novel compounds for screening against various biological targets. chemrxiv.org The ability to build upon the core in multiple, distinct ways makes this compound and its derivatives powerful platforms for exploring new areas of chemical space. iist.ac.innih.gov

Future Research Directions and Emerging Perspectives for 5 Amino 1,3 Thiazol 2 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic strategies is paramount for the future exploration of 5-amino-1,3-thiazol-2-ol derivatives. Traditional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. nih.gov Future research will increasingly focus on green chemistry principles to overcome these limitations.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. For the synthesis of thiazole (B1198619) derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govnih.gov Future work should systematically apply this technology to the synthesis of diverse libraries of this compound analogues.

One-Pot, Multi-Component Reactions (MCRs): MCRs offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.netresearchgate.net Designing novel MCRs, such as one-pot condensations involving various aldehydes, ketones, and other building blocks, will be a crucial strategy for rapidly generating structural diversity around the 5-aminothiazole scaffold. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and allows for easier scalability. Applying flow chemistry to key synthetic steps, like the Hantzsch thiazole synthesis, could lead to higher purity products and more efficient manufacturing processes.

| Synthetic Method | Conventional Approach | Sustainable/Novel Approach | Key Advantages | Reference |

| Thiazole Ring Formation | Refluxing in solvent for several hours. | Microwave-assisted heating for minutes. | Reduced reaction time, increased yield, lower energy consumption. | nih.gov |

| Multi-step Derivatization | Isolation of intermediates at each step. | One-pot synthesis protocols. | Improved atom economy, reduced solvent waste, simplified purification. | researchgate.netresearchgate.net |

| Reaction Conditions | Often requires harsh acids or bases and high temperatures. | Use of milder catalysts (e.g., AcONa, piperidine) and optimized conditions. | Enhanced safety, broader substrate scope, fewer side products. | nih.gov |

Advanced Mechanistic Investigations into Biological Activities and Target Engagement

While numerous aminothiazole derivatives have demonstrated potent biological activities, a detailed understanding of their molecular mechanisms of action is often lacking. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies to identify specific cellular targets and pathways.

Promising future investigations include:

Target Identification and Validation: Employing chemoproteomics, thermal shift assays (e.g., DSF), and other unbiased screening methods can identify the direct protein binding partners of active this compound derivatives. Once identified, targets such as specific kinases (e.g., EGFR, VEGFR-2, BRAFV600E), enzymes, or receptors must be validated. nih.gov

Cellular Target Engagement Assays: Techniques like the NanoBRET™ target engagement assay allow for the quantitative measurement of compound binding to a specific protein target in living cells. biorxiv.org Applying such assays will be crucial to confirm that a compound interacts with its intended target in a relevant biological context and to establish structure-activity relationships (SAR) at the cellular level. biorxiv.orgacs.org

Downstream Pathway Analysis: Once a target is validated, further studies are needed to understand the compound's effect on downstream signaling pathways. This includes analyzing impacts on the cell cycle, induction of apoptosis, or modulation of specific metabolic pathways. nih.govmdpi.com For instance, some thiazole derivatives are known to induce cell cycle arrest, a mechanism that warrants deeper investigation. mdpi.com

| Potential Protein Target Class | Specific Examples | Relevance | Reference |

| Kinases | EGFR, VEGFR-2, BRAFV600E, Src Kinase, DYRK1A | Cancer, Inflammation | nih.govbiorxiv.orgacs.org |

| Sirtuins | SIRT2 | Cancer, Neurodegeneration | mdpi.com |

| Microtubule-associated proteins | HSET (KIFC1) | Cancer | acs.org |

| Dopamine Receptors | D3 Receptor | Neurological Disorders | acs.org |

Integration of Cutting-Edge Computational Approaches for De Novo Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new chemical entities. Integrating these approaches will be essential for efficiently navigating the vast chemical space of this compound derivatives.

Future computational strategies should include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, molecular docking can be used to predict the binding modes of novel thiazole derivatives. nih.govekb.eg This information can guide the design of new analogues with improved affinity and selectivity.

Pharmacophore Modeling and 3D-QSAR: In the absence of a target structure, ligand-based methods like pharmacophore modeling can identify the key chemical features required for biological activity. researchgate.netacs.org Quantitative Structure-Activity Relationship (QSAR) studies can then build predictive models that correlate physicochemical properties with activity, guiding the optimization of lead compounds. ekb.eg

De Novo Design and AI: Emerging artificial intelligence and machine learning models offer the potential for true de novo design. nih.gov Generative models, such as those based on transformer architectures, can be trained on known active molecules to design entirely new scaffolds that retain desired pharmacophoric features while possessing novel core structures and improved drug-like properties. arxiv.org

| Computational Technique | Application in Thiazole Drug Discovery | Potential Outcome | Reference |

| Molecular Docking | Predicting binding poses of derivatives within a target's active site. | Rational design of more potent and selective inhibitors. | nih.govmdpi.com |

| 3D-QSAR | Correlating the 3D structure of compounds with their biological activity. | Building predictive models to prioritize synthesis of potent analogues. | acs.orgekb.eg |

| Pharmacophore Modeling | Identifying essential structural features for receptor binding. | Guiding scaffold hopping and the design of new lead series. | researchgate.netacs.org |

| Generative AI Models | De novo design of novel molecules with desired properties. | Discovery of patentable and optimized chemical matter. | arxiv.org |

Expanding the Scope of Derivatization and Scaffold Hybridization for Enhanced Bioactivity

Systematic derivatization and scaffold hybridization are proven strategies for optimizing lead compounds. Future efforts should focus on creating novel analogues of this compound by exploring diverse chemical modifications and combining the thiazole core with other pharmacologically relevant moieties.

Key strategies include:

Systematic Derivatization: Exploring a wide range of substituents at the available positions on the thiazole ring is crucial for fine-tuning the biological activity and physicochemical properties of the compounds. mdpi.commdpi.com

Scaffold Hybridization: This approach involves covalently linking the 5-aminothiazole scaffold with other heterocyclic systems known for their biological importance. researchgate.net The goal is to create hybrid molecules that may exhibit synergistic effects, improved target selectivity, or a novel mechanism of action. Numerous studies have shown that hybridization of thiazole with scaffolds like pyrazole, triazole, isatin, or thiadiazole can lead to compounds with significantly enhanced potency. nih.govmdpi.comsemanticscholar.org

| Hybrid Scaffold | Combined Heterocycle | Reported Biological Activity | Reference |

| Thiazole-Isatin | Isatin | Carbonic Anhydrase Inhibition, Anticancer | mdpi.com |

| Thiazole-Thienopyrimidine | Thienopyrimidine | Kinase Inhibition, Anticancer | nih.gov |

| Thiazole-Triazole | 1,2,4-Triazole (B32235) | Antifungal, Antimicrobial | researchgate.netresearchgate.net |

| Thiazole-Thiadiazole | 1,3,4-Thiadiazole (B1197879) | Urease Inhibition, Diuretic | researchgate.netresearchgate.net |

| Thiazole-Pyrazole | Pyrazole | Pesticidal, Anticancer | nih.govnih.gov |

Potential for Material Science Applications

While the primary focus for aminothiazoles has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in material science. rsc.org Research in this area is still nascent but holds significant promise.

Emerging perspectives include:

Optical Materials: Certain aminothiazole derivatives exhibit interesting photophysical properties, including phosphorescence. rsc.org This suggests that appropriately designed molecules based on the this compound scaffold could be developed as novel optical materials, components for organic light-emitting diodes (OLEDs), or fluorescent probes for sensing applications.

Azo Dyes for Data Storage: Thiazolylazo dyes have been investigated for their utility in the manufacturing of data storage devices like CDs and DVDs due to their color fastness and thermal stability. d-nb.info Synthesizing new azo dyes derived from this compound could lead to materials with tailored absorption spectra and improved performance for optical data storage technologies.

Supramolecular Chemistry: The aminothiazole structure, with its hydrogen bond donors and acceptors, can participate in self-assembly to form ordered supramolecular structures. rsc.org This property could be harnessed to create novel molecule-based functional materials, such as organogels or liquid crystals.

Q & A

Q. Q1. What are the optimized synthetic routes for 5-Amino-1,3-thiazol-2-OL, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization of thiosemicarbazide or similar precursors with carbon disulfide under basic conditions. Ultrasound-assisted methods significantly enhance reaction efficiency by reducing reaction time and improving yields. For example, sonication during the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives increased reaction rates by promoting cavitation-induced molecular interactions . Key parameters to optimize include solvent choice (e.g., ethanol or DMF), temperature (40–60°C), and sonication power (20–50 kHz). Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Q2. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and amine/thiol group positions.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns for structural validation.

- Elemental Analysis: Verify stoichiometry (C, H, N, S) to confirm compound integrity .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can computational methods complement experimental synthesis of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction pathways, transition states, and thermodynamic stability of intermediates. For instance, DFT studies on ultrasound-assisted thiadiazole synthesis revealed that sonication lowers activation energy by 15–20 kJ/mol, aligning with experimental yield improvements . Molecular docking simulations are also useful for pre-screening bioactivity by analyzing binding affinities to target proteins (e.g., kinases or receptors) .

Q. Q4. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from structural modifications or assay conditions. For example:

- Substituent Effects: Adding electron-withdrawing groups (e.g., -CF) to the thiazole ring enhances anticancer activity by modulating redox potential .

- Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to ensure reproducibility.

- Metabolic Stability: Use hepatic microsome assays to evaluate compound degradation rates, which may explain in vitro-in vivo discrepancies .

Biological Activity and Applications

Q. Q5. How can this compound derivatives be tailored for anticancer research?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce aryl or heteroaryl groups at the 5-position to enhance cytotoxicity. For example, N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives showed IC values <10 µM against leukemia cells .

- Mechanistic Probes: Use flow cytometry to assess apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide) in treated cells.

- Combination Therapy: Screen derivatives with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects via Chou-Talalay analysis .

Q. Q6. What methodologies evaluate the photostability of this compound-containing polymers?

Methodological Answer:

- UV Irradiation Tests: Expose Schiff’s base-modified PVC films to UV light (λ = 365 nm) for 100–200 hours. Monitor degradation via FTIR for carbonyl index (C=O) formation and tensile strength measurements .

- Antioxidant Additives: Incorporate thiazole derivatives at 1–5 wt% to scavenge free radicals, reducing chain scission. Use ESR spectroscopy to detect radical quenching efficiency .

Stability and Safety Considerations

Q. Q7. How should researchers handle this compound to minimize degradation during experiments?

Methodological Answer:

- Storage: Store under inert atmosphere (N or Ar) at −20°C to prevent oxidation of the thiol group.

- Solvent Selection: Avoid protic solvents (e.g., water or methanol) that promote hydrolysis. Use anhydrous DMSO or DMF for solubility .

- Waste Management: Neutralize acidic/byproduct waste with 10% NaHCO before disposal. Collaborate with certified waste treatment facilities for heavy metal contamination (e.g., from thiol precursors) .

Q. Q8. What are the critical parameters for assessing the environmental impact of this compound synthesis?

Methodological Answer:

- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and atom economy for each synthetic step. Ultrasound methods typically reduce E-factor by 30–50% compared to conventional heating .

- Ecotoxicology Screening: Perform Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays to evaluate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.